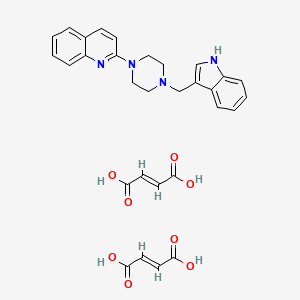
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate is a complex organic compound that features a quinoline core structure substituted with an indolylmethyl group and a piperazinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the indolylmethyl group through a Friedel-Crafts alkylation reaction. The piperazinyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the dimaleate salt through a reaction with maleic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and indole compounds .
科学研究应用
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The indolylmethyl group can interact with protein kinases, inhibiting their activity and affecting cell signaling pathways. The piperazinyl moiety enhances the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as 2-phenylquinoline and 4-chloroquinoline.
Indole derivatives: Such as 3-indolylacetic acid and 5-methoxyindole.
Piperazine derivatives: Such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine.
Uniqueness
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate is unique due to its combination of quinoline, indole, and piperazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
75410-87-6 |
|---|---|
分子式 |
C30H30N4O8 |
分子量 |
574.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline |
InChI |
InChI=1S/C22H22N4.2C4H4O4/c1-3-7-20-17(5-1)9-10-22(24-20)26-13-11-25(12-14-26)16-18-15-23-21-8-4-2-6-19(18)21;2*5-3(6)1-2-4(7)8/h1-10,15,23H,11-14,16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI 键 |
INMCDUCTFZHWNP-LVEZLNDCSA-N |
手性 SMILES |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


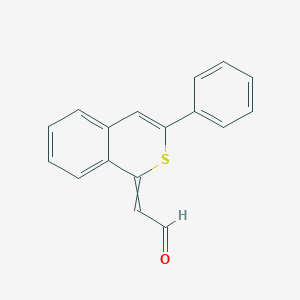
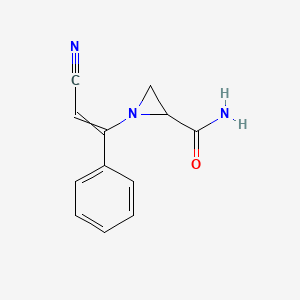
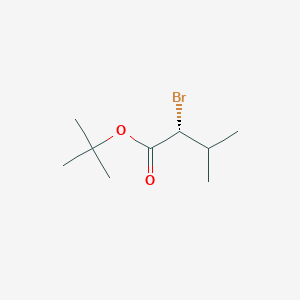
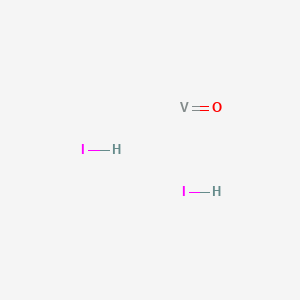
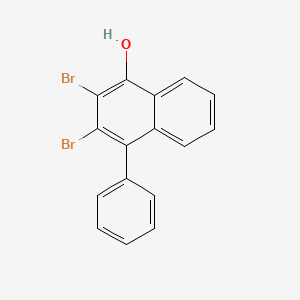
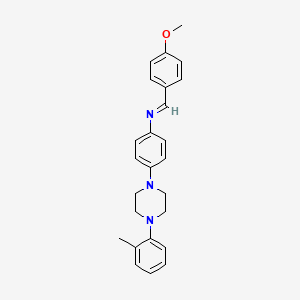
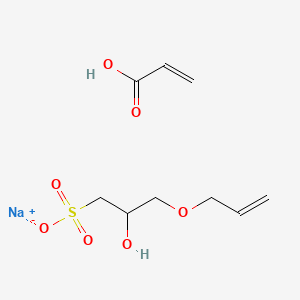
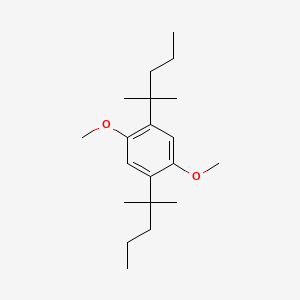
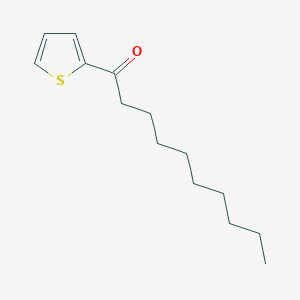
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
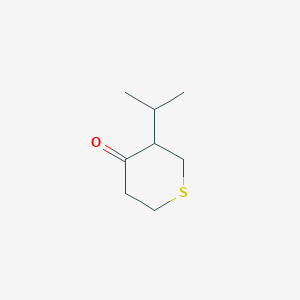
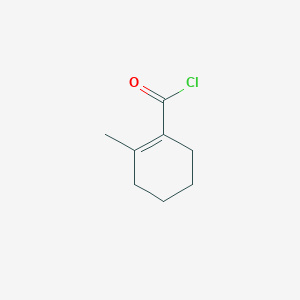

![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
